
2-Isobutyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyl-1,3-benzothiazole (IBBT) is a chemical compound that belongs to the class of benzothiazoles. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 2-Isobutyl-1,3-benzothiazole is not fully understood. However, it is believed to interact with metal ions and form complexes that can be detected by fluorescence spectroscopy. 2-Isobutyl-1,3-benzothiazole has also been shown to inhibit the corrosion of metals by forming a protective layer on the surface of the metal.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Isobutyl-1,3-benzothiazole are not well understood. However, it has been shown to have antioxidant properties and may have potential as a neuroprotective agent. It has also been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Isobutyl-1,3-benzothiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research. However, one limitation of using 2-Isobutyl-1,3-benzothiazole is its potential toxicity. It is important to handle 2-Isobutyl-1,3-benzothiazole with care and take appropriate safety precautions when working with this compound.
Future Directions
There are many potential future directions for the study of 2-Isobutyl-1,3-benzothiazole. One area of interest is its potential use as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-Isobutyl-1,3-benzothiazole and its potential therapeutic applications. Additionally, 2-Isobutyl-1,3-benzothiazole could be further investigated for its potential use as a fluorescent probe for the detection of other metal ions. Finally, the corrosion inhibition properties of 2-Isobutyl-1,3-benzothiazole could be further explored for potential applications in the field of materials science.
Synthesis Methods
The synthesis of 2-Isobutyl-1,3-benzothiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-mercaptobenzothiazole with isobutyl bromide in the presence of a base. This method yields 2-Isobutyl-1,3-benzothiazole with a high yield and purity. Other methods include the reaction of 2-chlorobenzothiazole with isobutylamine and the reaction of 2-aminobenzothiazole with isobutyryl chloride.
Scientific Research Applications
2-Isobutyl-1,3-benzothiazole has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been used as a corrosion inhibitor for metals and alloys. In addition, 2-Isobutyl-1,3-benzothiazole has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
17229-77-5 |
|---|---|
Product Name |
2-Isobutyl-1,3-benzothiazole |
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
IWFLFDPYBRUZBR-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2S1 |
synonyms |
Benzothiazole, 2-(2-methylpropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



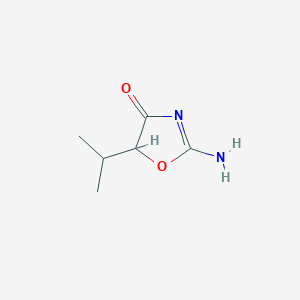
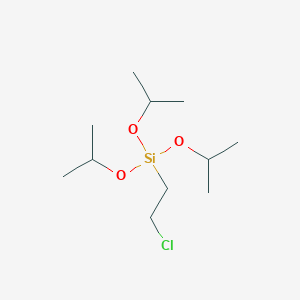
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)



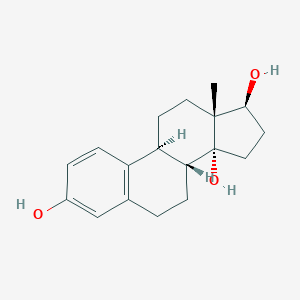



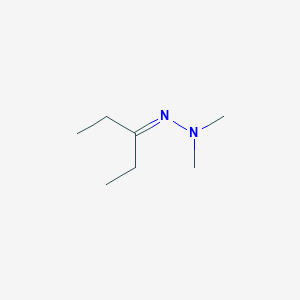

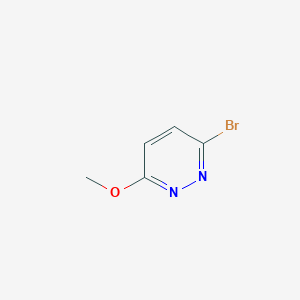
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)